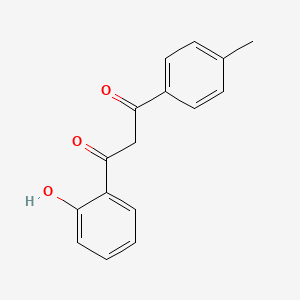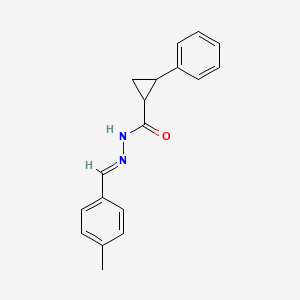
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide, also known as CMPT, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown potential in various biochemical and physiological studies.
作用机制
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide involves the inhibition of carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound binds to the zinc ion in the active site of the enzyme, thereby preventing the formation of the enzyme-substrate complex. This inhibition leads to a decrease in the production of bicarbonate ions, which results in an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been used to study the role of carbonic anhydrase in the regulation of acid-base balance, respiration, and ion transport. This compound has also been shown to have anticonvulsant and analgesic effects, which have been attributed to its ability to modulate the activity of ion channels in the brain.
实验室实验的优点和局限性
One of the main advantages of 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide is its ability to selectively inhibit the activity of carbonic anhydrase. This specificity has allowed researchers to study the role of this enzyme in various biological processes. However, this compound has some limitations as well. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has been shown to have some toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research involving 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is the development of new derivatives of this compound that have improved solubility and reduced toxicity. Another area of interest is the study of the role of carbonic anhydrase in cancer, as this enzyme has been shown to be involved in the regulation of tumor growth and metastasis. Additionally, this compound has been shown to have potential as a treatment for epilepsy and neuropathic pain, and further research in these areas may lead to the development of new therapeutics.
合成方法
The synthesis of 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with N-methylpiperazine in the presence of sodium hydride and carbon disulfide. The resulting product is then treated with ammonium hydroxide to obtain this compound as a white solid. The purity of the compound can be further improved by recrystallization.
科学研究应用
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been used to study the role of carbonic anhydrase in various physiological processes, such as respiration and acid-base regulation.
属性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-10-3-4-11(14)9-12(10)16-5-7-17(8-6-16)13(18)15-2/h3-4,9H,5-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLARSUQPDXZQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)
![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)


![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)